Eg5 Inhibitor V, trans-24

概要

準備方法

Eg5阻害剤V, trans-24の合成は、コア構造の調製から始まり、特定の官能基を導入するまで、いくつかの段階を踏みます。合成経路は通常、次の手順を含みます。

コア構造の形成: コア構造は、ベンジルアミンと3-ヒドロキシベンズアルデヒドを含む一連の縮合反応によって合成されます。

環化: 中間生成物は環化してヘキサヒドロイミダゾ[1,5-b]-β-カルボリン構造を形成します。

Eg5阻害剤V, trans-24の工業的生産方法は広く文書化されていませんが、ラボでの合成プロセスをスケールアップし、反応条件を最適化し、最終生成物の純度と安定性を確保することが必要になる可能性があります。

化学反応解析

Eg5阻害剤V, trans-24は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化して酸化誘導体を形成することができます。

還元: 還元反応は、官能基を修飾し、阻害活性を変化させる可能性があります。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒が含まれ、置換反応を促進します。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

Eg5阻害剤V, trans-24は、次のようないくつかの科学研究への応用があります。

化学反応の分析

Eg5 Inhibitor V, trans-24 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the inhibitory activity.

Substitution: Substitution reactions can introduce different substituents to the core structure, which may enhance or reduce its activity.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

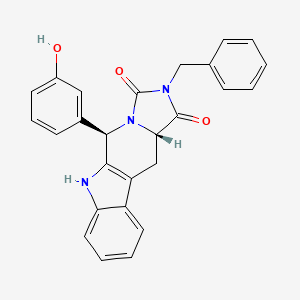

Eg5 Inhibitor V, trans-24, also known as trans-24, is a selective inhibitor of the mitotic kinesin Eg5 (Kinesin-5), holding promise primarily in cancer research and therapeutics because of its ability to selectively inhibit cell division. Identified by the CAS number 869304-55-2, this compound disrupts the function of Eg5, a motor protein crucial for proper mitotic spindle formation and chromosome segregation during cell division. The molecular formula of this compound is C26H21N3O3, with a molecular weight of 423.5 g/mol.

Applications in Cancer Research

This compound exhibits biological activity as an antitumor agent. It has an IC50 value of approximately 0.65 μM, demonstrating its potency in inhibiting Eg5 activity in cancer cell lines . The compound induces mitotic arrest, leading to apoptosis in cancer cells, making it a candidate for cancer therapeutics. Studies have shown that treatment with this compound can increase cell death in tumor models compared to untreated controls.

Disruption of Mitosis

Eg5 is essential for spindle assembly, and its inhibition results in the collapse of the bipolar spindle, chromosome misalignment, and the activation . Inhibiting Eg5 with STLC and Dimethylenastron significantly disrupts spindle assembly . An increase in mitotic cells and the formation of monopolar spindles in dividing cells can also be attributed to Eg5 inhibition, which results in the collapse of the bipolar spindle and metaphase arrest .

Effects on Cell Cycle Progression

Eg5 inhibition can disrupt the cell cycle progression of HeLa cells, with the percentage of G 0–G 1 phase cells significantly decreasing . The percentage of G 2-M phase cells dramatically increases, and Eg5 inhibition also causes an increase of apoptotic cells and polyploid cells in the cell cycle . These results indicate that Eg5 inhibition leads to G 2-M phase arrest and the disruption of the cell cycle in HeLa cells .

作用機序

Eg5阻害剤V, trans-24は、細胞分裂中の有糸分裂紡錘体の形成に不可欠なモータータンパク質であるEg5タンパク質に結合することで効果を発揮します。 この化合物はEg5のATPアーゼ活性を阻害し、染色体の適切な分離を防ぎ、がん細胞の細胞周期停止とアポトーシスを引き起こします . この阻害はアロステリックであり、活性部位のMg2+イオンとループL5をアポ様コンフォメーションで安定化させ、Eg5のモーター活性を妨げます .

類似化合物との比較

Eg5阻害剤V, trans-24は、Eg5タンパク質に対する高い特異性と効力でユニークです。類似の化合物には次のようなものがあります。

S-トリチル-L-システイン: 異なる作用機序を持つ別の強力なEg5阻害剤.

HR22C16: trans-24と比較して、それほど強力ではないEg5阻害剤.

パプロトレイン: 別のキネシンモータータンパク質であるMKLP-2のATPアーゼ活性の阻害剤.

Eg5阻害剤V, trans-24は、その強化された効力と特異性により際立っており、がん研究や創薬において貴重なツールとなっています .

生物活性

Eg5 Inhibitor V, trans-24 is a potent and specific inhibitor of the kinesin spindle protein Eg5, which plays a critical role in mitotic spindle assembly during cell division. Its primary application lies in cancer research, where it is utilized to study the inhibition of cell proliferation in various cancer cell lines.

- CAS Number : 869304-55-2

- Molecular Formula : CHNO

- Molecular Weight : 423.463 g/mol

- IC : 0.65 μM, indicating its effectiveness in inhibiting Eg5 activity .

Target Interaction

This compound binds to an allosteric pocket (α4/α6/L11) of the Eg5 protein, inhibiting its ATPase activity. This interaction disrupts the formation of bipolar spindles necessary for proper chromosome segregation during mitosis .

Biochemical Pathways

The inhibition of Eg5 leads to:

- Disruption of Bipolar Spindle Formation : This is crucial for effective cell division.

- Induction of Monoastral Spindle Phenotype : Observed in HeLa cells treated with this inhibitor, leading to significant alterations in cell morphology and function .

Cellular Effects

In laboratory studies:

- Eg5 Inhibitor V has been shown to induce cell cycle arrest at the G2/M phase, significantly increasing the percentage of mitotic cells and polyploidy cells .

- It effectively suppresses tumor growth in subcutaneous xenograft models, demonstrating its potential as an anti-cancer agent .

Effects on Cell Cycle Progression

In a study assessing the effects of Eg5 inhibition on HeLa cells:

- The percentage of G2/M phase cells increased from 19.05% in control to 36.29% after 24 hours of treatment with 1 μM STLC (a related Eg5 inhibitor) .

- Flow cytometry revealed a significant decrease in G0-G1 phase cells, indicating a shift towards mitotic arrest due to Eg5 inhibition .

Tumor Suppression in Animal Models

In vivo studies using xenograft models have demonstrated that treatment with Eg5 Inhibitor V significantly reduces tumor size compared to control groups. This effect correlates with the compound's ability to disrupt mitotic processes, leading to increased apoptosis in cancerous tissues .

Comparative Analysis with Similar Compounds

| Compound | IC (μM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 0.65 | Allosteric inhibition of Eg5 | High specificity and potency |

| S-trityl-L-Cysteine (STLC) | ~1.0 | Direct inhibition of Eg5 | Induces apoptosis and cell cycle arrest |

| HR22C16 | >1.0 | Kinesin inhibition | Less potent than trans-24 |

| Paprotrain | Not specified | Inhibition of MKLP-2 ATPase activity | Targets different kinesin motor protein |

特性

IUPAC Name |

(10R,15S)-13-benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3/c30-18-10-6-9-17(13-18)24-23-20(19-11-4-5-12-21(19)27-23)14-22-25(31)28(26(32)29(22)24)15-16-7-2-1-3-8-16/h1-13,22,24,27,30H,14-15H2/t22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKINRKWPYVMSZ-LADGPHEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)N(C(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C(=O)N(C(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468490 | |

| Record name | Eg5 Inhibitor V, trans-24 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869304-55-2 | |

| Record name | Eg5 Inhibitor V, trans-24 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。